![molecular formula C5H4N4O B10760132 3H-Pyrazolo[4,3-D]pyrimidin-7-OL CAS No. 161746-78-7](/img/structure/B10760132.png)
3H-Pyrazolo[4,3-D]pyrimidin-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazolo[4,3-D]Pyrimidin-7-Ol is an organic compound belonging to the class of pyrazolopyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring. The structure of this compound consists of a 5-membered pyrazole ring and a 6-membered pyrimidine ring, with a hydroxyl group attached to the 7th position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazolo[4,3-D]Pyrimidin-7-Ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted acrylic acids with hydrazine derivatives, followed by cyclization to form the pyrazolopyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrazolo[4,3-D]Pyrimidin-7-Ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of pyrazolopyrimidinone derivatives.
Reduction: Formation of pyrazolopyrimidine amines.
Substitution: Formation of halogenated pyrazolopyrimidines.
Scientific Research Applications
3H-Pyrazolo[4,3-D]Pyrimidin-7-Ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3H-Pyrazolo[4,3-D]Pyrimidin-7-Ol involves its interaction with specific molecular targets, such as enzymes and receptors. One notable target is the enzyme hypoxanthine-guanine phosphoribosyltransferase, where the compound acts as an inhibitor, affecting the purine salvage pathway . This inhibition can lead to alterations in cellular metabolism and has potential therapeutic implications in diseases like cancer .
Comparison with Similar Compounds
Pyrazolo[3,4-D]Pyrimidine: Another member of the pyrazolopyrimidine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-E][1,2,4]Triazolo[1,5-C]Pyrimidine: A compound with an additional triazole ring, offering unique biological activities.
Uniqueness: 3H-Pyrazolo[4,3-D]Pyrimidin-7-Ol is unique due to its specific hydroxyl substitution at the 7th position, which imparts distinct chemical reactivity and biological activity compared to other pyrazolopyrimidines .
Properties
CAS No. |
161746-78-7 |
|---|---|
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
3,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h2H,1H2,(H,6,7,10) |
InChI Key |
OGCXIHWGXUQTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)NC=N2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


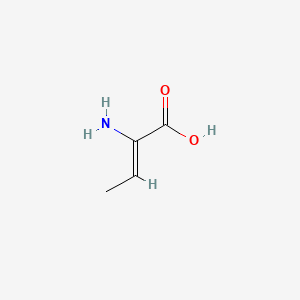
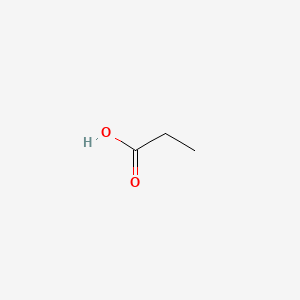
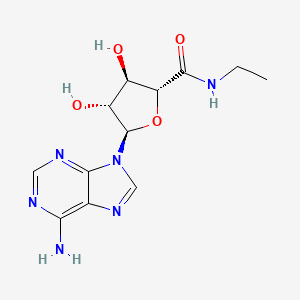
![4-Carbamoyl-4-{[6-(difluoro-phosphono-methyl)-naphthalene-2-carbonyl]-amino}-butyric acid](/img/structure/B10760066.png)
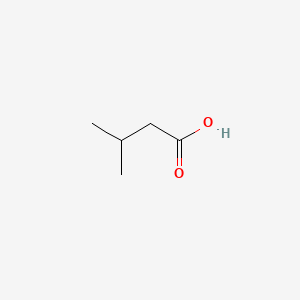
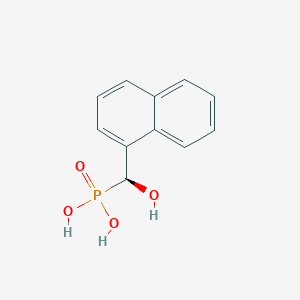

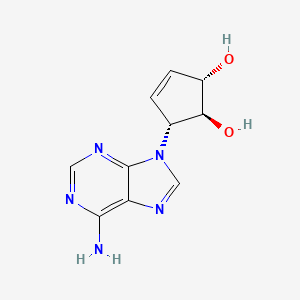
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-[2-(2-(hydroxymethyl-phenylsulfanyl)-benzyl]-benzamide](/img/structure/B10760125.png)
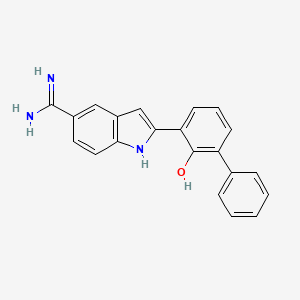

![[2(Formyl-hydroxy-amino)-ethyl]-phosphonic acid](/img/structure/B10760137.png)
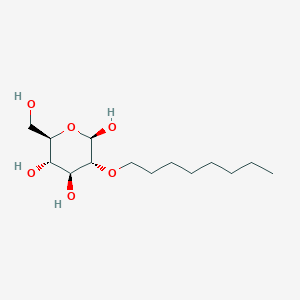
![[Methylseleno]acetate](/img/structure/B10760144.png)
